N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, commonly referred to as MPZP in scientific literature, is a small molecule classified as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. [, , , , ] This means it binds to the CRF1 receptor and blocks the actions of corticotropin-releasing factor (CRF), a neuropeptide involved in stress responses. [, , , , ] Researchers use MPZP as a tool to investigate the role of CRF1 receptors and the CRF system in various physiological and behavioral processes, particularly those related to stress, addiction, and mood disorders. [, , , , ]
MPZP acts as a competitive antagonist at the CRF1 receptor. [, , , , ] This means it competes with CRF for binding to the receptor. When MPZP occupies the receptor, it prevents CRF from binding and activating the receptor, thereby inhibiting the downstream effects of CRF signaling. [, , , , ] This mechanism is crucial for its use in studying the role of CRF1 receptors in various physiological and behavioral processes.
Stress and Anxiety: Researchers utilize MPZP to investigate the involvement of CRF1 receptors in anxiety-like behaviors in animal models. [, ] For instance, studies demonstrate that MPZP can attenuate anxiety-like behavior induced by heroin withdrawal in rats, suggesting a role for CRF1 receptors in withdrawal-associated anxiety. []
Addiction: MPZP has proven valuable in studying the role of CRF1 receptors in drug addiction. [, ] Studies show that MPZP can reduce dependence-induced increases in alcohol consumption in alcohol-preferring rats, indicating a role for CRF1 receptors in alcohol dependence. [] Similarly, MPZP administration has been shown to reduce excessive nicotine intake and nociceptive hypersensitivity in rats with extended access to nicotine, highlighting the potential of CRF1 receptor antagonists in treating nicotine dependence. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: